3-{5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine
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Overview
Description
3-{5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine is a heterocyclic compound that features a unique combination of pyrazole, oxadiazole, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of acylhydrazines with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the Rings: The final step involves coupling the pyrazole and oxadiazole rings with a pyridine derivative through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties.
Scientific Research Applications
Chemistry
In chemistry, 3-{5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as a pharmacophore for the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases .
Industry
Industrially, the compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and unique electronic properties .
Mechanism of Action
The mechanism of action of 3-{5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets in biological systems. These targets can include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound shares the pyrazole and oxadiazole rings but differs in its substitution pattern and overall structure.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds contain a pyridine ring similar to the target compound but differ in the presence of a pyrimidine ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of 3-{5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine lies in its combination of three different heterocyclic rings, which imparts distinct chemical and physical properties. This structural diversity allows for a wide range of applications and makes it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C13H13N5O |
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Molecular Weight |
255.28 g/mol |
IUPAC Name |
5-(5-propan-2-yl-1H-pyrazol-3-yl)-3-pyridin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H13N5O/c1-8(2)10-6-11(17-16-10)13-15-12(18-19-13)9-4-3-5-14-7-9/h3-8H,1-2H3,(H,16,17) |
InChI Key |
XUBKSBAPVDOYHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1)C2=NC(=NO2)C3=CN=CC=C3 |
Origin of Product |
United States |
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